Menogaril vs. Doxorubicin: Reduced Cardiotoxicity Evidenced by Ejection Fraction Stability
Menogaril demonstrates a significantly improved cardiac safety profile compared to doxorubicin. In a phase I clinical trial, patients receiving cumulative menogaril doses greater than 1,400 mg/m² showed no significant changes in left ventricular ejection fraction as determined by serial gated blood pool scans [1]. In contrast, doxorubicin is known to cause significant, often irreversible, cardiotoxicity at cumulative doses typically exceeding 450-550 mg/m².
| Evidence Dimension | Cardiotoxicity (Left Ventricular Ejection Fraction) |
|---|---|
| Target Compound Data | No significant change in ejection fraction after cumulative doses >1,400 mg/m² |
| Comparator Or Baseline | Doxorubicin: Significant cardiotoxicity risk at cumulative doses >450-550 mg/m² |
| Quantified Difference | Menogaril allows for at least a 3-fold higher cumulative dose without detectable cardiac function decline in this study. |
| Conditions | Phase I clinical trial in patients with advanced cancer; serial gated blood pool scans. |
Why This Matters
This evidence directly supports the procurement of menogaril for in vivo studies where minimizing anthracycline-induced cardiotoxicity is a primary research objective.
- [1] Brown TD, et al. A phase I study of menogaril in patients with advanced cancer. J Clin Oncol. 1987;5(1):92-99. View Source
